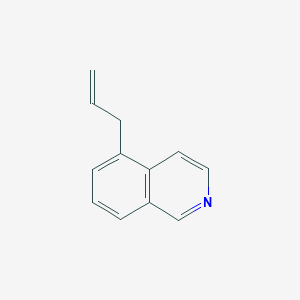

5-Allylisoquinoline

Description

Isoquinoline derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and biological activity. This article focuses on comparing these analogues, including 5-Bromoisoquinoline, 5-Chloroisoquinoline, 5-Aminoisoquinoline, 5-Nitroisoquinoline, and 5-(1,3-Dioxolan-2-yl)isoquinoline, to elucidate their synthesis, properties, and applications.

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-prop-2-enylisoquinoline |

InChI |

InChI=1S/C12H11N/c1-2-4-10-5-3-6-11-9-13-8-7-12(10)11/h2-3,5-9H,1,4H2 |

InChI Key |

HURMGXXMNYAYFH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=CC2=C1C=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives (5-Bromo/Chloro) : These are synthesized via electrophilic substitution, with bromination using NBS being a high-yield method . Chlorinated variants are pivotal in cross-coupling reactions due to the Cl atom’s reactivity .

- Amino and Nitro Derivatives: 5-Nitroisoquinoline serves as a precursor for 5-Aminoisoquinoline through reduction, though direct synthesis routes remain underreported in the evidence .

- Functionalized Derivatives: The dioxolane group in 5-(1,3-Dioxolan-2-yl)isoquinoline enhances solubility and stability, making it useful in medicinal chemistry .

Physicochemical Properties

Key Observations :

- Thermal Stability: Nitro derivatives (e.g., 5-Nitroisoquinoline) pose explosion risks under heat, necessitating specialized handling .

- Solubility: Amino and dioxolane-substituted variants exhibit improved solubility in polar solvents compared to halogenated analogues.

Key Observations :

- Amino Derivatives: Exhibit biological activity, with 5-Aminoisoquinoline being explored in oncology for kinase inhibition .

- Dioxolane Derivatives : Their hydrolytic stability under physiological conditions makes them ideal for prodrug applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.